4-Chloro-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWBANOASAMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597908 | |
| Record name | 4-Chloro-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162502-54-7 | |
| Record name | 4-Chloro-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162502-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Methyl 2h Indazole and Analogous Structures
Strategies for Constructing the 2H-Indazole Core
The direct construction of the 2H-indazole ring system can be accomplished through various cyclization strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.
Reductive cyclization is a powerful method for forming the indazole nucleus. A notable example is the Cadogan reductive cyclization, which has been adapted for the synthesis of 2H-indazoles from ortho-imino-nitrobenzene intermediates. organic-chemistry.org
This process typically involves the initial condensation of an ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic) to form an ortho-imino-nitrobenzene substrate. organic-chemistry.orgacs.org This intermediate then undergoes an intramolecular reductive cyclization, often promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine, to yield the desired 2H-indazole. organic-chemistry.org This approach is valued for its operational simplicity and can be performed as an efficient one-pot synthesis under mild conditions, avoiding the need to isolate the intermediate imine. organic-chemistry.orgacs.org The method is compatible with a wide range of electronically diverse ortho-nitrobenzaldehydes and amines, including electron-rich, electron-deficient, and halogenated substrates. organic-chemistry.org The use of aliphatic amines in this reaction selectively produces N2-alkyl indazoles. acs.org
Table 1: Examples of 2H-Indazoles Synthesized via One-Pot Condensation-Cadogan Reductive Cyclization. organic-chemistry.org
| o-Nitrobenzaldehyde Derivative | Amine | Product | Yield (%) |
|---|---|---|---|
| 2-Nitrobenzaldehyde | Aniline (B41778) | 2-Phenyl-2H-indazole | 90 |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | Aniline | 5,6-Dimethoxy-2-phenyl-2H-indazole | 95 |
| 4-Chloro-2-nitrobenzaldehyde | Aniline | 6-Chloro-2-phenyl-2H-indazole | 86 |
| 2-Nitrobenzaldehyde | Methylamine | 2-Methyl-2H-indazole | 78 |
| 2-Nitrobenzaldehyde | (R)-α-Methylbenzylamine | 2-((R)-1-Phenylethyl)-2H-indazole | 75 |
Transition-metal catalysis has emerged as a highly effective tool for constructing complex heterocyclic scaffolds, including 2H-indazoles. nih.gov These methods often rely on C-H bond functionalization, providing an atom-economical route to the desired products. acs.orgnih.gov
Rhodium(III) and Cobalt(III) catalysts have been successfully employed in the synthesis of N-aryl-2H-indazoles through a formal [4+1] annulation pathway. acs.orgnih.gov In these reactions, an azobenzene (B91143) derivative serves as the indazole precursor. The catalyst promotes the ortho-C–H activation of the azobenzene, which then adds to a coupling partner, typically an aldehyde. acs.orgnih.gov The resulting intermediate undergoes cyclization and aromatization to furnish the N-aryl-2H-indazole. nih.gov This strategy exhibits broad functional group tolerance on both the azobenzene and aldehyde components. acs.org Similarly, Rh(III)-catalyzed annulation of azobenzenes with sulfoxonium ylides or vinylene carbonate provides access to 3-acyl-(2H)-indazoles and other substituted variants, respectively. acs.orgacs.org Palladium-catalyzed reactions have also been developed, for instance, in the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgresearchgate.net
Table 2: Overview of Transition-Metal Catalyzed Syntheses of 2H-Indazoles.
| Catalyst System | Substrates | Reaction Type | Reference |
|---|---|---|---|
| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes + Aldehydes | C–H Bond Functionalization / [4+1] Annulation | acs.orgnih.gov |
| [CpCo(CO)I₂] / AgOAc | Azobenzenes + Aldehydes | C–H Bond Functionalization / Cyclative Capture | nih.govacs.org |
| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzenes + Sulfoxonium Ylides | C–H Functionalization / Annulation | acs.org |
| Pd(OAc)₂ / t-Bu₃PHBF₄ | 2-Bromobenzyl bromides + Arylhydrazines | N-Benzylation / Intramolecular N-Arylation | organic-chemistry.org |
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure without isolating intermediates. acs.org Several such strategies have been developed for 2H-indazole synthesis.
A prominent example is the copper-catalyzed three-component synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgrsc.org This reaction proceeds through consecutive condensation, C-N bond formation, and N-N bond formation to deliver the 2H-indazole scaffold. rsc.org The use of a heterogeneous and recoverable copper(II)-hydrotalcite catalyst makes this process more sustainable. rsc.org This method demonstrates a broad substrate scope and provides good to excellent yields of structurally diverse 2H-indazoles. rsc.org
The [3+2] dipolar cycloaddition reaction is a highly efficient and regioselective method for constructing five-membered heterocyclic rings. For the synthesis of 2H-indazoles, the reaction between arynes and sydnones has proven to be a particularly powerful approach. nih.govnih.govacs.org
In this strategy, an aryne, typically generated in situ from a silylaryl triflate precursor, acts as the dipolarophile. nih.gov It reacts with a sydnone (B8496669), which is a stable, cyclic mesoionic 1,3-dipole. nih.gov The reaction proceeds under very mild conditions to afford a bicyclic adduct, which then spontaneously undergoes a retro-[4+2] cycloaddition to extrude a molecule of carbon dioxide, resulting in the formation of the aromatic 2H-indazole ring. nih.govacs.org A key advantage of this method is its excellent selectivity, yielding exclusively the 2H-indazole isomer with no contamination from the 1H-tautomer. nih.govacs.org The reaction tolerates a variety of functional groups on both the aryne and sydnone precursors, allowing for the creation of a diverse library of 2H-indazoles. nih.govthieme-connect.com
Table 3: Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Arynes and Sydnones. nih.gov
| Aryne Precursor (Silylaryl triflate) | Sydnone | Product | Yield (%) |
|---|---|---|---|
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | N-Phenylsydnone | 2-Phenyl-2H-indazole | 95 |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | N-(4-Chlorophenyl)sydnone | 2-(4-Chlorophenyl)-2H-indazole | 93 |
| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | N-Phenylsydnone | 5,6-Dimethoxy-2-phenyl-2H-indazole | 89 |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | N-Methylsydnone | 2-Methyl-2H-indazole | 80 |
Regioselective Functionalization at the 2-Position (N-Alkylation)
The most common and direct route to N-substituted 2H-indazoles, including 4-Chloro-2-methyl-2H-indazole, involves the regioselective alkylation of a pre-formed indazole ring. This approach starts with a 1H-indazole, which is the more stable tautomer. acs.org The primary challenge lies in controlling the site of alkylation, as reactions often yield a mixture of N1 and N2 substituted products. thieme-connect.com
To overcome the challenge of regioselectivity, specific methods have been developed to favor alkylation at the N2 position. thieme-connect.comthieme-connect.com A highly successful strategy employs the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a catalyst. thieme-connect.comorganic-chemistry.org
This reaction can be promoted by either a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), or a Lewis acid like copper(II) triflate. thieme-connect.comorganic-chemistry.org The method is applicable to a diverse range of 1H-indazoles, including those with both electron-donating and electron-withdrawing substituents, as well as various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org This protocol provides high yields and excellent selectivity for the N2-alkylated product, with little to no formation of the N1 isomer observed. thieme-connect.comwuxibiology.com The synthesis of the required precursor, 4-chloro-1H-indazole, can be achieved from 2-methyl-3-chloroaniline. chemicalbook.com Subsequent N2-methylation using one of these selective methods would yield the target compound, this compound.
Table 4: Selective N2-Alkylation of 1H-Indazoles with Alkyl 2,2,2-Trichloroacetimidates. organic-chemistry.org
| 1H-Indazole Substrate | Alkylating Agent | Promoter | Yield of N2-Product (%) |
|---|---|---|---|
| 1H-Indazole | Isopropyl 2,2,2-trichloroacetimidate | TfOH | 96 |
| 5-Nitro-1H-indazole | Isopropyl 2,2,2-trichloroacetimidate | TfOH | 95 |
| 4-Chloro-1H-indazole | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ | 88 |
| 6-Bromo-1H-indazole | Cyclopentyl 2,2,2-trichloroacetimidate | TfOH | 89 |
| 1H-Indazole-5-carbonitrile | Isopropyl 2,2,2-trichloroacetimidate | TfOH | 94 |
Introduction of Methyl Group at N-2 via Specific Alkylating Agents
The regioselective alkylation of the indazole nucleus is a critical step in the synthesis of 2-substituted indazoles. While direct alkylation often yields a mixture of N-1 and N-2 isomers, specific reagents and conditions have been developed to favor the formation of the kinetically preferred N-2 product. The choice of the alkylating agent and the reaction conditions are paramount in directing the substitution to the N-2 position.
Under basic conditions, the alkylation of indazoles typically results in a mixture of both N-1 and N-2 substituted products, with the N-1 isomer often being the thermodynamically more stable product. However, kinetic control can be exerted to favor the N-2 isomer. Research has shown that mild acidic conditions can promote regioselective alkylation at the N-2 position.
A highly selective method for the N-2 alkylation of 1H-indazoles employs alkyl 2,2,2-trichloroacetimidates as the alkylating agents, promoted by either trifluoromethanesulfonic acid (TfOH) or copper(II) triflate. This approach is effective for a wide range of primary, secondary, and tertiary alkyl groups and avoids the formation of the N-1 isomer. The reaction proceeds through protonation of the trichloroacetimidate, which is then attacked by the N-2 nitrogen of the indazole. For the synthesis of this compound, methyl 2,2,2-trichloroacetimidate would be the specific reagent used in this methodology.
Another effective, metal-free protocol for achieving highly regioselective N-2 alkylation utilizes diazo compounds in the presence of TfOH. This method offers excellent functional group tolerance and can produce N-2 alkylated indazoles with high yields and regioselectivity (N-2/N-1 ratio up to 100:0).
Traditional alkylating agents, such as methyl iodide or dimethyl sulfate (B86663), have also been used. For instance, the methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide (B78521) yields a nearly 1:1 mixture of the N-1 and N-2 methyl isomers. In contrast, heating with methyl iodide in a sealed tube can provide regioselective methylation at the N-2 position. The regioselectivity is highly dependent on the nature of the specific methylating agent and the reaction conditions employed.
| Alkylating Agent | Catalyst/Conditions | Selectivity |
| Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate | High N-2 selectivity |
| Diazo compounds | Trifluoromethanesulfonic acid (TfOH) | High N-2 selectivity (up to 100/0 N-2/N-1) |
| Methyl Iodide | Heat, sealed tube | Regioselective for N-2 |
| Dimethyl Sulfate | Potassium Hydroxide | Mixture of N-1 and N-2 isomers |
Introduction and Functionalization of the Chloro Substituent at the 4-Position
The introduction of a chlorine atom at the C-4 position of the indazole ring can be accomplished either by direct halogenation of an indazole intermediate or by constructing the indazole ring from an already chlorinated aromatic precursor.
Halogenation Strategies on Indazole Intermediates
Direct halogenation of the 2H-indazole core is a straightforward approach to introduce a chloro substituent. Metal-free methods have been developed for the regioselective halogenation of 2-substituted indazoles. rsc.orgnih.gov For chlorination, N-chlorosuccinimide (NCS) is an effective reagent. rsc.org The reaction can be carried out under mild conditions, often in environmentally friendly solvents like ethanol (B145695) or even water, to yield mono-halogenated products. rsc.orgnih.gov By carefully controlling the reaction conditions, such as temperature and stoichiometry of the halogenating agent, selective mono-chlorination can be achieved. rsc.org This method is advantageous as it allows for the late-stage functionalization of the indazole ring system. rsc.orgnih.gov
Synthesis through Pre-functionalized Aromatic Precursors
An alternative and often more regioselective strategy involves starting with an aromatic precursor that already contains the chlorine atom at the desired position. For the synthesis of 4-chloroindazole derivatives, a suitable starting material is 3-chloro-2-methylaniline (B42847). The synthesis involves the diazotization of the aniline derivative followed by an intramolecular cyclization to form the indazole ring. A common procedure involves treating 3-chloro-2-methylaniline with a nitrite (B80452) source, such as isopentyl nitrite, in the presence of an acid or a reagent like potassium acetate (B1210297) and acetic anhydride. This in situ generation of the diazonium salt and subsequent ring-closure yields 4-chloro-1H-indazole, which can then be methylated at the N-2 position as described previously.
Specific Chlorination Reactions (e.g., during nitro group reduction)
In certain synthetic sequences, chlorination can occur concurrently with other transformations. For instance, studies on the reduction of nitroindazoles have revealed that the choice of reducing agent and solvent can lead to unexpected but useful halogenations. The reduction of N-alkyl-5-nitroindazoles using anhydrous stannous chloride (SnCl₂) in ethanol has been observed to produce not only the expected aminoindazole but also 4-chloroindazoles as a byproduct. researchgate.net This phenomenon suggests a reaction pathway where the tin chloride reagent acts as both a reductant for the nitro group and a source of chlorine for electrophilic substitution onto the electron-rich aminobenzoid ring formed post-reduction. researchgate.net Although this specific example documents chlorination at the 4-position during the reduction of a 5-nitroindazole, the principle demonstrates that specific reaction conditions can be tailored to achieve simultaneous reduction and chlorination in a single synthetic step. researchgate.net
| Strategy | Key Reagents | Description |
| Direct Halogenation | N-Chlorosuccinimide (NCS) | Electrophilic aromatic substitution on a pre-formed 2-methyl-2H-indazole intermediate. |
| Pre-functionalized Precursor | 3-Chloro-2-methylaniline, Isopentyl nitrite | Diazotization of the aniline followed by intramolecular cyclization to form the 4-chloroindazole ring. |
| During Nitro Reduction | N-Alkyl-5-nitroindazole, Stannous Chloride (SnCl₂) | The reducing agent for the nitro group also acts as a source of chlorine, leading to substitution at the C-4 position. researchgate.net |
Purification and Isolation Techniques for 2H-Indazole Derivatives
The purification of 2H-indazole derivatives, particularly the isolation of the desired N-2 isomer from the often-co-produced N-1 isomer, is a critical challenge in their synthesis. nih.gov Column chromatography is the most common method for separating these constitutional isomers. nih.govnih.gov The choice of silica (B1680970) gel as the stationary phase and a suitable eluent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, allows for the separation based on the differential polarity of the N-1 and N-2 isomers. nih.govrsc.org In many cases, the N-1 isomers are eluted before the N-2 isomers. nih.gov
Recrystallization is another powerful technique, especially for obtaining highly pure solid compounds. google.com This method relies on the differences in solubility of the isomers and impurities in a specific solvent or solvent mixture at varying temperatures. A patent describes a method for separating 1- and 2-position substituted indazole isomers by recrystallization from mixed solvent systems, such as acetone/water, ethanol/water, or tetrahydrofuran/water, to achieve purities greater than 99%. google.com
For chiral indazole derivatives, specialized techniques like chiral High-Performance Liquid Chromatography (HPLC) are necessary to separate enantiomers. frontiersin.org This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. frontiersin.org Polysaccharide-based columns are often effective for this purpose. frontiersin.org
Finally, the structural assignment of the purified isomers is unequivocally confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The chemical shifts of the protons and carbons on the indazole ring, particularly C3, C7, and C7a, show characteristic differences between the N-1 and N-2 isomers, allowing for unambiguous identification. nih.gov In some cases, UV derivative spectrophotometry can also be used to distinguish between the isomeric structures. semanticscholar.org
Green Chemistry Approaches in 2H-Indazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. ijcce.ac.ir These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.orgnih.gov
One significant advancement is the use of water as a solvent for halogenation reactions. A metal-free method for the mono-chlorination of 2H-indazoles using NCS can be effectively carried out in water, which is a safe, non-toxic, and inexpensive solvent. rsc.orgnih.gov This approach avoids the use of volatile and often hazardous organic solvents. rsc.org
The development of heterogeneous catalysts is another cornerstone of green synthesis, as these catalysts can be easily recovered and reused. Copper oxide nanoparticles supported on activated carbon (CuO@C) have been employed as an efficient and recyclable catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov This reaction is performed in polyethylene (B3416737) glycol (PEG-400), a biodegradable and green solvent, under ligand-free conditions. acs.orgnih.gov Similarly, an immobilized copper(II) complex on biodegradable microcellulose has been used as a green and recoverable catalyst for synthesizing indazole derivatives under solvent-free conditions, further enhancing the environmental credentials of the process. ijcce.ac.ir
These green methodologies offer several advantages, including high selectivity, good tolerance of various functional groups, operational simplicity, and reduced environmental footprint, making them attractive for both laboratory-scale synthesis and potential industrial applications. nih.govijcce.ac.ir
Structure Activity Relationship Sar Studies of 4 Chloro 2 Methyl 2h Indazole and Its Derivatives
Influence of the 2-Methyl Group on Biological Activity and Receptor Binding
The position of the N-alkylation on the indazole ring is a critical determinant of its biological properties. thieme-connect.de Generally, 2H-indazoles are considered less thermodynamically stable than their 1H-indazole counterparts. researchgate.net However, the 2-methyl-2H-indazole isomer is a significantly stronger base compared to the 1-methyl-1H-indazole. thieme-connect.de This difference in basicity can influence how these molecules interact with biological targets.
Alkylation at the N2 position is often favored under kinetic control, while N1 alkylation is typically the thermodynamically controlled product. researchgate.net The presence of substituents at the C3 and C7 positions can create steric hindrance that influences the ratio of N1 to N2 alkylation. thieme-connect.de In the context of SAR, the 2-methyl group can enhance lipophilicity, which may improve membrane permeability. For instance, the methylation at the N2 position stabilizes the 2H-tautomer, which can be a crucial factor for fitting into specific ATP-binding pockets of kinases.
In the development of JNK3 inhibitors, an indazole scaffold was chosen for optimization. The simple indazole chemotype with a methyl group on the nitrogen was found to be a good scaffold for potent JNK3 inhibition. nih.gov Specifically, replacing a 6-fluoro substituent with a hydrogen on a 2-methyl-2H-indazole analog slightly increased JNK3 inhibition and significantly enhanced selectivity against p38α. nih.gov
Impact of the 4-Chloro Substituent on Pharmacological Profiles
The 4-chloro substituent on the indazole ring plays a significant role in modulating the pharmacological activity of these derivatives. Halogen atoms, such as chlorine, can influence a molecule's electronic properties, lipophilicity, and potential for halogen bonding with protein residues.
In a series of 2-phenyl-2H-indazole derivatives tested for antiprotozoal activity, the compound with a 4-chlorophenyl group at the 2-position was among the most active against E. histolytica, G. intestinalis, and T. vaginalis. mdpi.comnih.gov This highlights the positive contribution of the chloro-substituent to the observed biological effects.
Furthermore, in the development of CCR4 antagonists, while methoxy- and hydroxyl-containing groups were found to be potent C4 substituents, the presence of a halogen like chlorine is a common strategy to explore electronic and steric effects at this position. acs.org The electronic nature of substituents at the para position (relative to the point of attachment to the indazole) has been shown to have no notable effects on reactivity in certain C-H arylation reactions, suggesting that the impact of the 4-chloro group might be more related to its steric bulk or ability to form specific interactions within a binding pocket rather than purely electronic effects in some contexts. mdpi.com
Investigation of Substituent Effects at Other Positions (e.g., C3, C5, C6, C7) on the Indazole Ring on Biological Activity
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the benzene (B151609) ring portion of the scaffold.
C3-Position: Substitution at the C3 position is a common strategy in the design of indazole-based inhibitors. In the development of IDO1 inhibitors, it was found that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the 1H-indazole ring was crucial for strong inhibitory activity. nih.gov For hexahydroindazoles, the presence of an electron-withdrawing group at the C3 position was associated with increased antimicrobial activity. tandfonline.com
C5, C6, and C7-Positions: SAR studies on various indazole series have revealed that modifications at these positions can significantly impact potency and selectivity.
For CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org
In another study, substitution with fluorine at C6 resulted in compounds that were equipotent to their non-fluorinated analogues, while substitution at C5 led to a more potent compound in one assay but with lower whole blood potency. acs.org A C7 fluoro analogue showed lower potency and solubility. acs.org
For JNK3 inhibitors, replacing a 6-fluoro with a 6-hydrogen atom on the indazole ring led to a slight increase in JNK3 inhibition and enhanced selectivity. nih.gov
In the context of cardiovascular activity, substituting a chlorine or methyl group at the C7 position of the indazole nucleus of marsanidine (B1261314) resulted in compounds with higher activity. nih.gov
The following table summarizes the observed effects of substituents at different positions on the indazole ring:
| Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| C3 | Carbohydrazide moiety | Crucial for IDO1 inhibition | 1H-indazoles |
| C3 | Electron-withdrawing group | Increased antimicrobial activity | Hexahydroindazoles |
| C5 | Small groups | Tolerated, but C6 is preferred | CCR4 antagonists |
| C5 | Fluorine | Increased potency in one assay, but lower whole blood potency | CCR4 antagonists |
| C6 | Small groups | Preferred over C5 and C7 | CCR4 antagonists |
| C6 | Fluorine | Equipotent to non-fluorinated analogues | CCR4 antagonists |
| C6 | Hydrogen (replacing Fluorine) | Slightly increased JNK3 inhibition and enhanced selectivity | JNK3 inhibitors |
| C7 | Small groups | Tolerated, but C6 is preferred | CCR4 antagonists |
| C7 | Fluorine | Lower potency and solubility | CCR4 antagonists |
| C7 | Chlorine or Methyl | Higher cardiovascular activity | Marsanidine analogues |
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of a molecule is intrinsically linked to its ability to bind to a biological target and elicit a pharmacological response. For indazole derivatives, the planarity of the bicyclic ring system and the orientation of its substituents are key factors.
In a study of indazole N-oxide derivatives, the indazole ring was found to be planar. uchile.cl The orientation of substituents, such as a naphthalene (B1677914) group being nearly perpendicular to the indazole plane, can significantly influence binding. uchile.cl Molecular modeling studies of indazole-based Aurora B inhibitors indicated that the indazole moiety is involved in hydrogen bonding interactions within the ATP-binding site, highlighting the importance of its conformation for activity. chim.it
Computational analysis of conformational ligand ensembles in solution has been used to guide the rational design of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov This approach underscores the importance of understanding the solution-state conformation of these molecules to predict their biological efficacy. The interplay between hydrogen bonding and hydrophobic interactions at the catalytic site of enzymes like COX-2 is also a critical determinant of the anti-inflammatory activity of tetrahydro-2H-indazoles. tandfonline.com
Strategies for Optimizing Potency and Selectivity via Structural Modifications
Medicinal chemists employ various strategies to optimize the potency and selectivity of lead compounds based on the indazole scaffold.
Substituent Modification: A common approach involves systematically altering substituents at different positions on the indazole ring. For instance, in the development of Pim kinase inhibitors, systematic optimization of both a piperidine (B6355638) and a 2,6-difluorophenyl moiety attached to a 1H-indazole core led to a compound with potent activity against Pim-1, Pim-2, and Pim-3. nih.gov Similarly, for selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group on an indazole-based scaffold enhanced potency, while incorporating larger substituents on a para-positioned aryl ring improved degradation efficacy. nih.gov
Scaffold Hopping and Ring Variation: Replacing or modifying parts of the core scaffold can lead to improved properties. In the optimization of CDK8 inhibitors, varying the six-membered ring of the indazole scaffold by introducing nitrogen atoms at the 4-, 6-, and 7-positions was explored to reduce lipophilicity. acs.org While a nitrogen at the 6-position led to a significant drop in potency, a nitrogen at the 4-position gave the most potent analogue, although with modest microsomal stability. acs.org
Fragment-Based and Structure-Based Design: These approaches leverage structural information of the target protein to guide the design of more potent and selective inhibitors. A fragment-based approach was used to develop indazole-based derivatives with subtype selectivity for Aurora kinases. nih.gov Structure-based design, informed by computational analysis, has been instrumental in creating mutant-selective EGFR inhibitors from 1H-indazole analogues. nih.gov
The following table outlines some strategies for optimizing indazole derivatives:
| Strategy | Modification Example | Desired Outcome | Target |
| Substituent Modification | Replacing ethyl with cyclobutyl | Enhanced potency | Estrogen Receptor |
| Substituent Modification | Adding larger substituents to para-aryl ring | Improved degradation efficacy | Estrogen Receptor |
| Scaffold Hopping | Introducing a nitrogen atom at the 4-position of the indazole ring | Increased potency | CDK8 |
| Fragment-Based Design | Combining fragments to create novel indazole derivatives | Subtype kinase selectivity | Aurora Kinases |
| Structure-Based Design | Systematic optimization based on computational analysis | Irreversible and mutant-selective inhibition | EGFR |
Preclinical Biological Activity and Mechanism of Action Studies
In Vitro Evaluation of Biological Activities
The in vitro biological activities of 4-Chloro-2-methyl-2H-indazole derivatives have been assessed through a range of assays, revealing their potential to interact with various biological targets.
Enzyme Inhibition Assays
Indazole derivatives, a class of compounds to which this compound belongs, have demonstrated inhibitory activity against several enzymes implicated in disease processes.
Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is crucial in cell proliferation, differentiation, and migration. nih.gov Dysregulation of this pathway is linked to the development of various cancers. nih.gov Several indazole-based compounds have been identified as potent inhibitors of FGFRs. For instance, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative showed significant inhibitory activity against FGFR1. nih.gov Another series of 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives were identified as potent pan-FGFR inhibitors, with compound 105 showing IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively. nih.gov The first-generation FGFR inhibitors were often non-selective, also targeting other tyrosine kinases like VEGFR and PDGFR. frontiersin.org More selective inhibitors like AZD4547 have been developed, showing potent inhibition of FGFR1, 2, and 3. oncotarget.com Erdafitinib is a pan-FGFR inhibitor that has received approval for treating urothelial carcinoma. frontiersin.org
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Indazole derivatives have been investigated as VEGFR-2 inhibitors. One study reported a multi-target inhibitor, compound 133 , with an IC₅₀ value of 3.45 nM against VEGFR-2. nih.gov
Tie-2 and EphB4: Tie-2 and EphB4 are other receptor tyrosine kinases involved in angiogenesis. The aforementioned multi-target inhibitor, compound 133 , also demonstrated potent inhibition of Tie-2 and EphB4 with IC₅₀ values of 2.13 nM and 4.71 nM, respectively. nih.gov
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation. Some 2,3-diphenyl-2H-indazole derivatives have been evaluated for their COX-2 inhibitory activity. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune tolerance and is a target in cancer immunotherapy. A series of 3-substituted 1H-indazoles were investigated as IDO1 inhibitors, with two compounds showing potent inhibitory activity with IC₅₀ values of 720 and 770 nM. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Kinases: EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to cancer. tandfonline.com A study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, which share some structural similarities with indazoles, showed potent inhibitory activity against both wild-type EGFR and the T790M mutant. tandfonline.com
Table 1: Enzyme Inhibition by Indazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (105 ) | FGFR1 | 0.9 nM | nih.gov |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (105 ) | FGFR2 | 2.0 nM | nih.gov |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (105 ) | FGFR3 | 2.0 nM | nih.gov |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (105 ) | FGFR4 | 6.1 nM | nih.gov |
| Multi-target inhibitor (133 ) | VEGFR-2 | 3.45 nM | nih.gov |
| Multi-target inhibitor (133 ) | Tie-2 | 2.13 nM | nih.gov |
| Multi-target inhibitor (133 ) | EphB4 | 4.71 nM | nih.gov |
| 3-substituted 1H-indazole (121 ) | IDO1 | 720 nM | mdpi.com |
| 3-substituted 1H-indazole (122 ) | IDO1 | 770 nM | mdpi.com |
Cell-Based Assays for Antiproliferative and Cytotoxic Effects
The antiproliferative and cytotoxic effects of indazole derivatives have been evaluated against various cancer cell lines.
Thieno[3,2-e]indazole derivatives displayed potent antiproliferative activity against six cancer cell lines: A549 (lung), HT-29 (colon), MKN-45 (gastric), U87MG (glioblastoma), SMMC-7721 (hepatocellular carcinoma), and H460 (lung). benthamscience.com These compounds also showed potent inhibition of the c-Met kinase with IC₅₀ values ranging from 0.25 to 10.30 nM and inhibited the prostate cancer cell line PC-3 with IC₅₀ values from 0.17 to 9.31 μM. benthamscience.com
N'-substituted 2,4-dihydroxybenzothiohydrazides, which can be considered related structures, were evaluated against a panel of human cancer cell lines including HCV29T (bladder), A549 (lung), A498 (renal), LNCaP (prostate), HL-60 (leukemia), MCF-7 (breast), and HT-29 (colon). tandfonline.com Some of these compounds showed antiproliferative potency similar to that of cisplatin. tandfonline.com
Indole/1,2,4-triazole hybrids have been synthesized and tested for antiproliferative activity against the NCI 60 cell line panel. nih.gov The oxime derivatives in this series generally showed superior anticancer activity compared to their ketone precursors. nih.gov
Table 2: Antiproliferative Activity of Indazole and Related Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | Activity/IC₅₀ | Reference |
|---|---|---|---|
| Thieno[3,2-e]indazole derivatives | PC-3 (prostate) | 0.17 to 9.31 μM | benthamscience.com |
| Thieno[3,2-e]indazole derivatives | c-Met kinase | 0.25 to 10.30 nM | benthamscience.com |
| N'-substituted 2,4-dihydroxybenzothiohydrazides | LNCaP (prostate) | Similar to cisplatin | tandfonline.com |
| Indole/1,2,4-triazole hybrids (oxime derivatives) | NCI 60 panel | Superior to ketone precursors | nih.gov |
Antimicrobial Activity against Pathogens
Derivatives of indazole have been investigated for their activity against a range of microbial pathogens.
Antiprotozoal Activity: 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have been tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov Several of these compounds were found to be more potent than the reference drug, metronidazole (B1676534). For example, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. nih.gov
Anticandidal Activity: 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov Other studies on indazole and pyrazole (B372694) derivatives have also reported anticandidal activity. nih.gov Specifically, 4,5-dihydro-6-(naphthalen-2-yl)-4-aryl-2H-indazol-3-ols showed promising activity against various Candida species, with some compounds exhibiting greater potency than the standard drug ketoconazole. europeanreview.org
Antibacterial Activity: 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols were evaluated against clinically isolated bacterial strains, including Staphylococcus aureus, β-Hemolytic streptococcus, Vibrio cholerae, Salmonella typhi, and Shigella flexneri. tandfonline.com The nature of the substituents on the phenyl rings was found to influence the antibacterial activity. tandfonline.com
Table 3: Antimicrobial Activity of Indazole Derivatives
| Compound Class | Pathogen | Activity | Reference |
|---|---|---|---|
| 2,3-diphenyl-2H-indazole derivative (18 ) | Giardia intestinalis | 12.8x more active than metronidazole | nih.gov |
| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | Growth inhibition | nih.gov |
| 4,5-dihydro-6-(naphthalen-2-yl)-4-aryl-2H-indazol-3-ols | Candida species | Some more potent than ketoconazole | europeanreview.org |
| 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols | Various bacteria | Activity dependent on substituents | tandfonline.com |
Other Receptor Ligand Binding Studies
CC-Chemokine Receptor 4 (CCR4) Antagonists: A series of indazole arylsulfonamides have been synthesized and evaluated as human CCR4 antagonists. nih.gov CCR4 is a chemokine receptor involved in inflammatory diseases and cancer. guidetopharmacology.org The structure-activity relationship studies revealed that methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole ring were potent. nih.gov The compound GSK2239633A was identified as a potent CCR4 antagonist and selected for further development. nih.gov These antagonists bind to an allosteric site on the CCR4 receptor. nih.gov
Target Identification and Elucidation of Molecular Mechanisms
Research into the molecular mechanisms of this compound derivatives has primarily focused on their ability to inhibit protein kinases.
Investigation of Protein Kinase Inhibition
Protein kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govgoogle.com Indazole-containing compounds are known to modulate the activity of protein kinases. google.com The pyrazole ring, a core component of the indazole scaffold, is a key feature in many protein kinase inhibitors. mdpi.com
The mechanism of action for many indazole derivatives as anticancer agents involves the inhibition of receptor tyrosine kinases like FGFR and VEGFR. By blocking the ATP-binding site of these kinases, they can disrupt downstream signaling pathways that lead to cell proliferation, survival, and angiogenesis. frontiersin.orggoogle.com The development of multi-target inhibitors, such as those acting on VEGFR-2, Tie-2, and EphB4 simultaneously, represents a strategy to combat cancer through multiple mechanisms. nih.gov The investigation into indazole derivatives as allosteric inhibitors, as seen with the CCR4 antagonists, highlights an alternative mechanism of action that does not involve direct competition with the endogenous ligand. nih.gov
Interaction with Cellular Pathways (e.g., anti-angiogenic)
While the indazole nucleus is a core component of several potent anti-angiogenic agents, specific research detailing the direct interaction of this compound with anti-angiogenic pathways is not extensively documented in the reviewed scientific literature. Anti-angiogenesis is a critical mechanism for halting tumor growth, and many indazole-based molecules, such as Axitinib and Pazopanib (B1684535), function as tyrosine kinase inhibitors that disrupt angiogenic signaling cascades. google.com
Patent literature indicates that 5-Bromo-4-chloro-2-methyl-2H-indazole, a closely related analogue, is synthesized as an intermediate in the creation of compounds intended for use as anti-cancer agents, which can include those with anti-angiogenic properties. nih.gov However, direct evidence of anti-angiogenic activity for this compound itself remains to be established in published studies.
Potential Interactions with DNA Gyrase B
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial agents. The B subunit of DNA gyrase (GyrB) contains the ATP-binding site, and its inhibition is a mechanism for several classes of antibiotics.
The broader indazole class of compounds has been identified as a potential inhibitor of DNA gyrase. However, specific studies investigating the binding affinity or inhibitory action of this compound against the DNA gyrase B subunit have not been reported in the surveyed literature. The potential for this specific molecule to act as a DNA gyrase inhibitor is plausible based on its structural class, but it requires direct experimental validation.
Comparative Analysis with Established Indazole-Based Bioactive Molecules
A comparative analysis of this compound with well-established indazole-based drugs highlights significant structural and functional differences. Unlike many prominent indazole-based pharmaceuticals that are derivatives of the more thermodynamically stable 1H-indazole tautomer, this compound is a 2H-indazole. This structural variation, along with differences in substitution patterns, dictates the molecule's three-dimensional shape, physicochemical properties, and, ultimately, its interaction with biological targets.
Below is a comparative table of this compound and other notable indazole-based molecules.
| Compound Name | Core Structure | Key Substituents | Established Biological Target/Activity |
|---|---|---|---|
| This compound | 2H-Indazole | 4-Chloro, 2-Methyl | Not explicitly defined in reviewed literature |
| Axitinib | 1H-Indazole | Complex side chain at C3 | VEGFR (Tyrosine Kinase) Inhibitor; Anti-angiogenic |
| Pazopanib | 1H-Indazole | Complex side chain at C3 | Multi-target Tyrosine Kinase Inhibitor; Anti-angiogenic |
| Niraparib | 1H-Indazole | Complex side chain at C3 | PARP Inhibitor; Anticancer |
| Benzydamine (B159093) | 1H-Indazole | Dimethylaminopropyl group at N1 | Non-steroidal Anti-inflammatory Drug (NSAID) |
This comparison underscores that while they share a common indazole core, the specific tautomeric form (1H vs. 2H) and the nature and position of substituents lead to vastly different pharmacological profiles. The established drugs, typically 1H-indazoles, have complex substitutions at the C3 position that are crucial for their specific target engagement. In contrast, this compound is a simpler substituted 2H-indazole, for which a precise biological role has yet to be fully characterized in public-domain research.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. tandfonline.com For indazole derivatives, DFT calculations are employed to understand their geometry, electronic distribution, and how substituents influence these properties. tandfonline.comnih.gov The indazole ring system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable. beilstein-journals.org The presence of a methyl group at the N2 position, as in 4-Chloro-2-methyl-2H-indazole, stabilizes the 2H-indazole form.
DFT studies on substituted indazoles reveal that electron-withdrawing groups, such as the chloro (Cl) group at position 4, significantly modulate the electron density of the indazole core. This alteration in electronic distribution is critical for the molecule's reactivity and its interaction with biological targets. arabjchem.org Calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps help to identify the regions of the molecule that are most likely to engage in electrophilic or nucleophilic interactions, which is fundamental for predicting binding mechanisms with proteins. tandfonline.comimist.ma Natural bond orbital (NBO) analyses can further quantify partial charges on the nitrogen atoms, providing insights that support observed reaction pathways and regioselectivity in chemical synthesis. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries for potential inhibitors. For indazole derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes. nih.gov
Cyclooxygenase-2 (COX-2): Indazole derivatives have been investigated as potential anti-inflammatory agents through their inhibition of COX enzymes. researchgate.net Molecular docking studies have shown that these compounds can fit within the active site of human COX-2. nih.govresearchgate.net The binding is often stabilized by hydrogen bonds with key residues such as Tyr355 and Ser530. mdpi.com Hydrophobic interactions with residues like Leu352, Val349, and Phe518 also play a crucial role in anchoring the ligand within the binding pocket. mdpi.com Docking calculations for some 2,3-diphenyl-2H-indazole derivatives suggest a binding mode comparable to that of the known COX-2 inhibitor, rofecoxib. researchgate.net
Monoamine Oxidase (MAO) Isoforms: Indazole-based compounds have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), which are significant targets in the treatment of neurodegenerative disorders. mdpi.comoptibrium.com Docking studies of N-substituted indazole-5-carboxamides into the active sites of MAO-A and MAO-B have provided a rationale for their inhibitory activity and selectivity. nih.gov The binding modes confirm that key interactions are established via the indazole moiety's nitrogen atoms (N1 or N2) and other functional groups on the scaffold. nih.govresearchgate.net For certain benzenesulfonamide (B165840) derivatives, docking predicts that the sulfonamide group is placed in the substrate cavity of MAO-B, while the rest of the molecule extends toward the entrance of the active site. mdpi.com
Table 1: Key Amino Acid Residues in Target Proteins Interacting with Indazole Derivatives
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| COX-2 | Arg120, Tyr355, Ser530, Met522, Trp387 | Hydrogen Bonding | mdpi.com |
| Leu352, Val349, Leu359, Phe518, Gly526 | Hydrophobic | mdpi.com | |
| MAO-B | (Not specified) | Interaction with substrate and entrance cavities | mdpi.com |
| N1 or N2 of indazole moiety | Electron-donating interactions | nih.govresearchgate.net |
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. Lower docking scores typically suggest stronger binding. These scores, combined with analyses of intermolecular interactions, help in ranking potential inhibitors before their synthesis and biological testing.
For various indazole analogs, docking studies have yielded significant binding affinity predictions. For instance, certain derivatives have shown docking scores ranging from -8.0 to -11.1 kcal/mol against enzymes like α-glucosidase and α-amylase. tandfonline.com In studies targeting MAO-B, N-substituted indazole-5-carboxamides have demonstrated high potency, with IC50 values in the nanomolar range. Specifically, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (a compound related to the subject of this article) was found to have an IC50 of 8.08 nM for human MAO-B. optibrium.comnih.govresearchgate.net This highlights the potential of the 2-methyl-2H-indazole scaffold in designing potent enzyme inhibitors.
Table 2: Reported Inhibition Data for Indazole Derivatives against MAO Isoforms
| Compound | Target | IC50 | Selectivity Index (SI) | Reference |
| N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (13a) | hMAO-B | 0.662 nM | >15000 vs MAO-A | optibrium.comnih.govresearchgate.net |
| N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (13b) | hMAO-B | 8.08 nM | 70 | optibrium.comnih.govresearchgate.net |
| N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (13b) | hMAO-A | 0.56 µM | 70 | optibrium.comnih.govresearchgate.net |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide (1) | MAO-B | 3.47 μM | - | mdpi.com |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide (1) | MAO-A | 43.3 μM | - | mdpi.com |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the flexibility and stability of ligand-protein complexes. tandfonline.com Following molecular docking, MD simulations are often performed on the best-ranked poses to validate their stability within the protein's active site. tandfonline.comnih.gov A common approach involves running simulations for periods such as 100 nanoseconds and analyzing the root-mean-square deviation (RMSD) of the complex. nih.gov
A stable RMSD value over the course of the simulation, typically fluctuating between 1 and 3 Å, indicates that the ligand-protein complex has reached equilibrium and the binding pose is stable. nih.gov Such analyses have been successfully applied to indazole derivatives and other heterocyclic compounds, confirming that the most potent compounds form consistent and robust complexes with their target proteins. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that correlates the chemical structure of compounds with their biological activity using mathematical models. mdpi.com This approach is vital for understanding which physicochemical properties and structural features are key determinants of a compound's potency, allowing for the design of more effective molecules. researchgate.netrsc.org
Both 2D and 3D-QSAR models have been developed for indazole derivatives to predict their activity against various targets, including cancer cell lines and microbes. researchgate.netresearchgate.net
2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule (e.g., topological indices, logP) to build a correlation with biological activity. rsc.org For a series of indazole derivatives studied as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model generated by multiple linear regression (MLR) showed a high correlation coefficient (r²) of 0.9512 and good predictive power (pred_r² = 0.8661), indicating a robust and predictable model. researchgate.net
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D spatial arrangement of a molecule's steric and electrostatic fields. nih.gov A 3D-QSAR model for indazole derivatives targeting TTK, built using the k-Nearest Neighbour (k-NN) approach, demonstrated a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net Such models provide contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering direct guidance for structural modification. nih.govnih.gov The statistical robustness of these models, validated by high r² and q² values, makes them reliable tools for predicting the activity of novel indazole compounds. researchgate.netsioc-journal.cn
Identification of Key Structural Attributes Influencing Activity
Computational and molecular modeling studies have been instrumental in elucidating the structure-activity relationships (SAR) of indazole derivatives. The specific placement of substituents on the indazole core dictates the molecule's interaction with biological targets and, consequently, its activity. For this compound, the key structural attributes are the chloro group at position C4 and the methyl group at position N2 of the indazole ring.
The indazole nucleus itself is a critical pharmacophore, often considered a bioisostere of purines and indoles, allowing it to bind to a wide range of biological receptors. arabjchem.org The bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The methylation at the N2 position stabilizes the 2H-indazole (quinonoid) tautomer, which can be crucial for specific biological activities. beilstein-journals.org For instance, N2-substituted indazoles like pazopanib (B1684535) are approved tyrosine kinase inhibitors. beilstein-journals.org
The position of substituents on the indazole ring significantly influences potency and selectivity. Studies on various indazole series have highlighted the following trends:
Substitution at C4: The C4 position is often a key point for modification to enhance biological activity. In a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org While this specific study did not evaluate a chloro-substituent, it underscores the sensitivity of this position to substitution. The introduction of a halogen, such as chlorine, at this position increases the molecule's lipophilicity and can influence its binding mode within a receptor's active site.
Substitution at C6: In the development of inhibitors for SARS-CoV-2 main protease (Mpro), the introduction of a 6-chloro-2-methyl-2H-indazole scaffold was found to enhance inhibitory activity significantly. mdpi.com This highlights the favorable contribution of a chloro group on the benzene ring portion of the indazole scaffold, combined with N2-methylation.
Substitution at N1 vs. N2: The regioselective alkylation of the indazole ring is a critical factor in determining biological outcomes. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2-substituted products. beilstein-journals.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the mechanisms guiding this selectivity. beilstein-journals.org In the context of monoamine oxidase (MAO) inhibitors, the substitution pattern on the indazole ring dramatically affects selectivity. For example, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to be a highly selective MAO-B inhibitor, whereas the corresponding N2-methyl isomer, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide, exhibited dual MAO-A/B inhibitory activity. nih.govoptibrium.com This demonstrates that the N2-methyl configuration, as seen in this compound, can lead to a distinct pharmacological profile compared to its N1-methyl counterpart.
The combination of the electron-withdrawing chloro group at C4 and the stabilizing methyl group at N2 creates a unique electronic and steric profile that governs the molecule's interactions with specific biological targets. The chloro group can participate in halogen bonding and alter the electrostatic potential of the molecule, while the N2-methyl group influences the orientation of the indazole ring and its substituents within a binding pocket.
| Position | Substituent Type | Observed Influence on Activity | Example Compound Class | Citation |
|---|---|---|---|---|
| N1-Methyl | Methyl | Promotes high selectivity for MAO-B inhibition. | Indazole-5-carboxamides | nih.govoptibrium.com |
| N2-Methyl | Methyl | Leads to dual MAO-A/B inhibition; stabilizes 2H-tautomer. | Indazole-5-carboxamides | nih.govoptibrium.com |
| C4-Methoxy/Hydroxy | Electron-donating | Found to be potent substituents for CCR4 antagonism. | Indazole arylsulfonamides | acs.org |
| C6-Chloro | Electron-withdrawing | Enhanced inhibitory activity against SARS-CoV-2 Mpro when part of a 2-methyl-2H-indazole scaffold. | Indazole derivatives | mdpi.com |
In silico Prediction of Pharmacokinetic Attributes (e.g., ADMET properties without specific absorption or distribution data)
In silico tools are frequently used in early drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. These predictions help to identify candidates with potentially favorable pharmacokinetic profiles and flag those with liabilities, such as poor metabolic stability or high toxicity risk. For this compound and its analogs, various computational models can estimate key drug-like properties.
The prediction of ADMET properties is generally based on established rules and models, such as Lipinski's Rule of Five, which assesses the oral bioavailability potential of a compound. jmchemsci.com According to this rule, a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. jmchemsci.com
Computational studies on indazole derivatives and other related heterocyclic compounds have provided insights into their likely ADMET profiles. For instance, in silico evaluations of various indazole-based compounds have shown that they generally possess acceptable drug-like properties. mdpi.com
Specific predicted pharmacokinetic attributes for compounds structurally related to this compound include:
Metabolism Prediction: The cytochrome P450 (CYP) family of enzymes is crucial for drug metabolism. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4). jmchemsci.comjmchemsci.com For example, predictions for 4-Bromo-2-methyl-2H-indazole, a close analog, suggest it is not likely to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, or CYP3A4, but may be an inhibitor of CYP2D6. Such predictions are vital for anticipating potential drug-drug interactions.
Toxicity Prediction: Computational tools can forecast various toxicity risks, including mutagenicity (AMES test), hepatotoxicity, and cardiotoxicity (hERG inhibition). jmchemsci.comjmchemsci.com Many novel indazole derivatives have been screened in silico and found to have low toxicity profiles. mdpi.com
The table below summarizes in silico predicted ADMET and physicochemical properties for close analogs of this compound, based on data from computational chemistry databases and research literature.
| Compound | Property | Predicted Value/Outcome | Implication | Citation |
|---|---|---|---|---|
| 5-Bromo-4-chloro-2-methyl-2H-indazole | TPSA | 17.82 Ų | Good potential for cell membrane permeability. | chemscene.com |
| LogP | 2.9892 | Indicates good lipophilicity, favorable for absorption. | chemscene.com | |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rules. | chemscene.com | |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's rules. | chemscene.com | |
| N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide | BBB Permeation | Predicted to cross the blood-brain barrier. | Potential for CNS activity. | nih.govoptibrium.com |
| Drug-likeness | Possesses appropriate drug-like properties. | Suitable for development as a CNS active drug. | nih.govoptibrium.com | |
| Various Indazole-Pyrimidine Derivatives | Toxicity | Predicted to have low toxicity. | Favorable safety profile. | mdpi.com |
| Drug-likeness | Meet Lipinski's and Veber's rules. | Good potential for oral bioavailability. | mdpi.com |
Advanced Analytical Characterization in Academic Research of Indazole Derivatives
Spectroscopic Analysis (e.g., IR, 1H NMR, 13C NMR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for the structural characterization of organic molecules. conicet.gov.ar Each technique provides unique information about the compound's functional groups, connectivity, and chemical environment.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational modes of functional groups within a molecule. rsc.orgpkusz.edu.cn For 4-Chloro-2-methyl-2H-indazole, the IR spectrum would be expected to show absorptions corresponding to aromatic C-H stretching, C=C and C=N bond vibrations within the heterocyclic ring system, and the C-Cl stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques that map the carbon and hydrogen framework of a molecule. mdpi.com In the ¹H NMR spectrum of this compound, distinct signals would appear for the N-methyl protons and the aromatic protons on the indazole ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the bicyclic aromatic system. mdpi.com
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight and formula. rsc.org For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. A key feature in the mass spectrum would be the presence of two molecular ion peaks, [M]+ and [M+2]+, in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom. conicet.gov.ar
Table 1: Illustrative Spectroscopic Data for this compound This table represents expected values based on typical spectroscopic data for related heterocyclic compounds and is for illustrative purposes.
| Technique | Data Type | Expected Value/Observation |
| IR (KBr) | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1620-1450 (C=C, C=N ring stretch), ~800-600 (C-Cl stretch) |
| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | ~8.0-7.0 (m, 3H, Ar-H), ~4.1 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | ~148-110 (Ar-C), ~35 (N-CH₃) |
| Mass Spec (EI) | m/z | [M]+ at ~166, [M+2]+ at ~168 (approx. 3:1 ratio) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While the specific crystal structure for this compound is not detailed in the provided context, analyses of closely related derivatives provide significant insight into the expected conformation. For instance, the crystal structure of N-(4-chloro-2-methyl-2H-indazol-5-yl)-4-methyl-benzene sulfonamide reveals the geometry of the this compound core. researchgate.netresearchgate.net Similarly, studies on other substituted 2H-indazoles, such as N-(2-Allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzenesulfonamide, consistently show that the fused five- and six-membered rings of the indazole system are nearly coplanar. iucr.org For example, in the allyl-substituted derivative, the maximum deviation from the mean plane of the indazole ring is minimal. iucr.org This planarity is a characteristic feature of the 2H-indazole scaffold. An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram from such a study would visually represent the atoms as ellipsoids, indicating their thermal motion, and providing a clear depiction of the molecule's solid-state conformation. researchgate.netresearchgate.netrsc.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the purification of synthesized compounds and the assessment of their purity.
Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions. iau.irshirazu.ac.ir By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. The purity of the final compound can also be initially assessed, with a pure compound typically appearing as a single spot. shirazu.ac.ir
Column Chromatography: Following a synthesis, the crude product is often purified using column chromatography. rsc.org This technique separates the desired compound from unreacted starting materials, byproducts, and other impurities based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and solubility in the mobile phase. rsc.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For a quantitative assessment of purity, HPLC and GC are the methods of choice. These techniques can separate even trace amounts of impurities, and the area under each peak in the resulting chromatogram corresponds to the relative amount of that component in the mixture. These methods are crucial for verifying that a compound meets the high purity standards required for subsequent academic research or use as a reference standard.
Elemental Analysis for Compound Verification
Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. rsc.orgacgpubs.org It precisely determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. rsc.org
Table 2: Elemental Analysis Data for this compound
| Element | Molecular Formula | Calculated % |
| Carbon (C) | C₈H₇ClN₂ | 57.67 |
| Hydrogen (H) | C₈H₇ClN₂ | 4.24 |
| Nitrogen (N) | C₈H₇ClN₂ | 16.81 |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Derivatization
The functionalization of the 2H-indazole core is critical for exploring its therapeutic potential. While classical methods exist, future research will focus on developing more efficient and versatile synthetic strategies for the derivatization of the 4-Chloro-2-methyl-2H-indazole template.
A significant area of advancement is the late-stage functionalization of 2H-indazoles via C–H activation. rsc.org This approach allows for the direct introduction of various functional groups onto the indazole ring system, increasing molecular complexity and diversity in a step-economic manner. researchgate.net For instance, palladium-catalyzed C-H functionalization at the C3-position has been used to synthesize novel benzoxazinoindazoles and indazoloquinoxalines. acs.org This strategy could be adapted to the this compound core to generate libraries of novel compounds. Furthermore, metal-free protocols, such as those employing Koser's reagents for remote difunctionalization at the C4 and C7 positions of the benzene (B151609) ring, offer an environmentally benign route to novel derivatives. rsc.org
Visible-light and electrochemical-promoted C-H functionalization methods are also emerging as powerful tools. sioc-journal.cn These techniques often proceed under mild conditions and can offer high regioselectivity. For example, a visible-light-driven, metal-free method has been developed for the synthesis of 3-functionalized 2H-indazoles using arylsulfinic acids. organic-chemistry.org Applying such photocatalytic or electrochemical strategies to this compound could enable the synthesis of previously inaccessible derivatives.
One-pot synthesis methodologies, such as the condensation-Cadogan reductive cyclization, provide an operationally simple and efficient route to substituted 2H-indazoles from readily available starting materials. acs.org These methods can tolerate a wide range of functional groups, making them suitable for creating diverse libraries of this compound analogs for biological screening. organic-chemistry.org
| Synthetic Strategy | Description | Potential Application for this compound | Key References |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds of the indazole core. | Generation of novel derivatives with diverse substituents at various positions. | rsc.orgresearchgate.netacs.org |
| Remote Difunctionalization | Metal-free methods to functionalize distant positions on the benzene ring. | Synthesis of 4,7-disubstituted 2H-indazole derivatives. | rsc.org |
| Photo/Electrocatalysis | Use of visible light or electricity to promote C-H functionalization. | Mild and environmentally friendly synthesis of new analogs. | sioc-journal.cnorganic-chemistry.org |
| One-Pot Reactions | Multi-step reactions carried out in a single reaction vessel. | Efficient and rapid generation of compound libraries for screening. | acs.orgorganic-chemistry.org |
Design of Next-Generation Indazole Derivatives with Enhanced Selectivity
A major goal in drug discovery is the design of molecules that interact with their biological targets with high selectivity, thereby minimizing off-target effects. For this compound, future research will heavily rely on structure-activity relationship (SAR) studies and structure-based drug design to create derivatives with enhanced selectivity.
Systematic exploration of SAR can be achieved by introducing a variety of substituents at different positions of the indazole ring. For example, in the context of allosteric CC-chemokine receptor 4 (CCR4) antagonists, it was found that small groups were tolerated at the C5, C6, or C7 positions, with C6-analogues being preferred. acs.org The nature of the substituent at the N1 position also significantly influenced activity. acs.org Similar systematic modifications to the this compound scaffold, particularly at the remaining open positions on the benzene ring, could lead to derivatives with high selectivity for specific biological targets.
Computational modeling and in silico screening are invaluable tools in this process. nih.gov For instance, ligand-based pharmacophore modeling has been used to identify potential estrogen receptor alpha (ERα) inhibitors based on an asymmetrical hexahydro-2H-indazole scaffold. ugm.ac.idresearchgate.net Such in silico approaches can be used to screen virtual libraries of this compound derivatives against various targets, prioritizing those with the highest predicted affinity and selectivity for synthesis and biological testing. Structure-guided drug design, which utilizes the three-dimensional structure of the target protein, has been successfully employed to optimize indazole-based inhibitors of epidermal growth factor receptor (EGFR) and Aurora kinases. nih.govnih.gov
Development of Multi-Targeted Agents
The concept of "one drug, multiple targets," known as polypharmacology, is gaining traction as a strategy to address complex diseases like cancer and neurodegenerative disorders. samipubco.com The 2H-indazole scaffold is considered a privileged structure capable of interacting with multiple biological targets. samipubco.comnih.gov This makes this compound an attractive starting point for the development of multi-targeted agents.
Indazole derivatives have been shown to inhibit a range of protein families, including kinases, G-protein coupled receptors (GPCRs), and ion channels. samipubco.com For example, pazopanib (B1684535), a drug containing a 2,3-dimethyl-2H-indazol-6-ylamino moiety, is a multi-targeted tyrosine kinase inhibitor. nih.gov By strategically modifying the this compound core, it may be possible to design single molecules that modulate multiple pathways simultaneously, potentially leading to enhanced therapeutic efficacy. Research in this area involves designing hybrid molecules that combine the indazole scaffold with other pharmacophores known to interact with different targets.
A recent study highlighted the potential of indazole-based ligands to target membrane transporters, which are often considered "undruggable." samipubco.comnih.gov A library of 65 indazole derivatives showed activity against a panel of 17 solute carrier (SLC) and ATP-binding cassette (ABC) transporters, with some compounds exhibiting cross-target activity. nih.gov This opens up the possibility of developing this compound derivatives that can, for instance, overcome multidrug resistance in cancer by inhibiting efflux pumps like P-glycoprotein (P-gp). samipubco.comsamipubco.com
Integration of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery. For the this compound scaffold, these technologies can be applied in several key areas.
In silico high-throughput screening (HTS) campaigns, powered by ML algorithms, can rapidly screen vast virtual libraries of potential derivatives against a target of interest. nih.gov This was demonstrated in the discovery of indazole-derived ULK1 inhibitors, where an in silico screen identified an initial hit that was subsequently optimized through rational drug design. nih.gov This approach significantly reduces the time and cost associated with traditional HTS.
AI and ML can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of novel this compound derivatives. By building predictive models based on existing data, researchers can prioritize compounds with favorable drug-like properties for synthesis, increasing the likelihood of success in later stages of drug development.
Furthermore, generative AI models can be used to design novel indazole scaffolds with desired properties. By learning the underlying patterns in known active molecules, these models can propose new structures that are likely to be active against a specific target, thereby expanding the chemical space for exploration.
Investigation of Emerging Biological Targets for 2H-Indazole Scaffolds
The versatility of the 2H-indazole scaffold suggests that it may interact with a wide range of biological targets beyond those already well-established. Future research will likely focus on identifying and validating novel targets for derivatives of this compound.
One area of interest is the inhibition of protein-protein interactions. For example, novel indazole-based compounds were identified as sensitizers for TRAIL-induced apoptosis in hepatocellular carcinoma by inhibiting the MKK7-TIPRL interaction. oncotarget.com This demonstrates the potential of indazole derivatives to modulate signaling pathways by targeting interfaces between proteins.
Another emerging area is the targeting of enzymes involved in metabolic pathways that are dysregulated in diseases like cancer. For instance, molecular docking studies have suggested that indazole-sulfonamide derivatives have a strong affinity for MAPK1, a key kinase in a crucial signaling pathway for cancer cell proliferation. mdpi.com
The field of epigenetics also presents new opportunities. While not yet extensively explored for the 2H-indazole scaffold specifically, other heterocyclic compounds have been developed as inhibitors of epigenetic targets like histone deacetylases (HDACs). Given the structural versatility of indazoles, it is plausible that derivatives of this compound could be designed to target epigenetic modulators.
Finally, the development of covalent inhibitors based on the indazole scaffold is a promising avenue. Covalent inhibitors can offer increased potency and duration of action. Research into indazole-based covalent inhibitors of EGFR has shown the feasibility of this approach. researchgate.net Designing this compound derivatives with reactive groups that can form covalent bonds with their targets could lead to highly effective therapeutics.
Q & A
Basic: What are the most reliable synthetic routes for 4-Chloro-2-methyl-2H-indazole?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging heterocyclic chemistry. A validated approach includes:
Intermediate Formation : Reacting substituted indazole precursors with chlorinating agents (e.g., POCl₃) under reflux conditions.
Methylation : Introducing the methyl group via nucleophilic substitution or alkylation, using reagents like methyl iodide in the presence of a base (e.g., K₂CO₃).
Purification : Column chromatography or recrystallization to isolate the product.
Key considerations:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics .
- Yield Optimization : Temperature control (e.g., 80–100°C) and stoichiometric ratios (1:1.2 for methylating agents) are critical .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at C2 and chlorine at C4) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond distances of ~1.34 Å in the indazole ring) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 181.05).
Table 1 : Key spectral data for this compound
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.65 (s, 3H, CH₃), δ 7.45–7.90 (m, 3H, Ar–H) | |
| X-ray | Space group P2₁/c, Z = 4 |
Advanced: How can contradictory crystallographic data for indazole derivatives be resolved?
Methodological Answer:
Contradictions in structural data (e.g., bond angles or packing motifs) require:
Validation Protocols :
- Cross-checking against databases (e.g., Cambridge Structural Database) .
- Re-refinement of raw diffraction data using software like SHELXL .
Thermal Motion Analysis : Assessing anisotropic displacement parameters to identify disordered regions.
Comparative Studies : Aligning data with structurally analogous compounds (e.g., 2-methyl-2H-indazole derivatives) to detect outliers .
Example : Discrepancies in C–Cl bond lengths (1.72–1.76 Å) may arise from temperature-dependent lattice effects.
Advanced: What strategies optimize reaction selectivity in indazole functionalization?
Methodological Answer:
Selectivity challenges in modifying this compound arise from competing sites (N1 vs. N2). Strategies include:
- Directed Metalation : Using directing groups (e.g., –OMe) to steer palladium-catalyzed cross-coupling to specific positions .
- Protecting Groups : Temporarily blocking reactive sites (e.g., Boc protection for amines) during halogenation .
- Solvent Effects : Non-polar solvents (toluene) favor thermodynamic control, while polar solvents (acetonitrile) enhance kinetic selectivity .
Case Study : Suzuki-Miyaura coupling of this compound with aryl boronic acids achieved 80% regioselectivity for C7 substitution using Pd(OAc)₂/XPhos in toluene .
Basic: What are the common impurities in this compound synthesis?
Methodological Answer:
Typical impurities include:
- Dehalogenated Byproducts : e.g., 2-Methyl-2H-indazole from incomplete chlorination.
- Isomeric Contaminants : e.g., 5-Chloro-2-methyl-1H-indazole due to tautomerization.
Mitigation : - HPLC Analysis : C18 columns with acetonitrile/water gradients (5→95% ACN in 20 min) resolve impurities .
- Recrystallization : Ethanol/water mixtures (3:1 v/v) improve purity to >98% .
Advanced: How can computational modeling predict biological activity of this compound?
Methodological Answer:
Computational workflows integrate:
Docking Studies : AutoDock Vina or MOE simulates binding to target proteins (e.g., kinases) using PDB structures (e.g., 7JAK) .
QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity.
ADMET Prediction : SwissADME estimates bioavailability and toxicity (e.g., CYP450 inhibition risk) .
Example : MD simulations revealed stable binding of this compound to the ATP-binding pocket of JAK2 (ΔG = −9.2 kcal/mol) .
Basic: What solvents are optimal for storing this compound?
Methodological Answer:
Stability studies recommend:
- Short-Term : DMSO or DMF (prevents hydrolysis).
- Long-Term : Anhydrous acetonitrile or dichloromethane at −20°C .
Degradation Signs : Discoloration (yellow→brown) indicates oxidation; monitor via TLC (Rf = 0.5 in hexane/EtOAc 4:1) .
Advanced: How to design experiments resolving tautomerism in indazole derivatives?
Methodological Answer:
Tautomeric equilibria (1H vs. 2H-indazole) complicate characterization. Approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
